molecular formula C7H8N4OS B12918126 9H-Purine-9-methanol, 6-(methylthio)- CAS No. 14133-06-3

9H-Purine-9-methanol, 6-(methylthio)-

Katalognummer: B12918126
CAS-Nummer: 14133-06-3
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: NLSYCDAYZMMGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Purine-9-methanol, 6-(methylthio)- is a chemical compound with the molecular formula C7H8N4OS. It consists of 8 hydrogen atoms, 7 carbon atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a purine ring system substituted with a methanol group and a methylthio group.

Vorbereitungsmethoden

The synthesis of 9H-Purine-9-methanol, 6-(methylthio)- involves several steps. One common synthetic route includes the reaction of purine derivatives with appropriate reagents to introduce the methanol and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Analyse Chemischer Reaktionen

9H-Purine-9-methanol, 6-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or methylthio groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

9H-Purine-9-methanol, 6-(methylthio)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-Purine-9-methanol, 6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

9H-Purine-9-methanol, 6-(methylthio)- can be compared with other similar compounds, such as:

The uniqueness of 9H-Purine-9-methanol, 6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

14133-06-3

Molekularformel

C7H8N4OS

Molekulargewicht

196.23 g/mol

IUPAC-Name

(6-methylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C7H8N4OS/c1-13-7-5-6(8-2-9-7)11(4-12)3-10-5/h2-3,12H,4H2,1H3

InChI-Schlüssel

NLSYCDAYZMMGHW-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=NC2=C1N=CN2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.